molecular formula C13H12F3N3O3 B1378304 methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate CAS No. 1376269-34-9

methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate

Cat. No. B1378304
M. Wt: 315.25 g/mol
InChI Key: CVEFXCQHGVQMOY-UHFFFAOYSA-N
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Description

“Methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate” is a chemical compound with the molecular formula C13H12F3N3O3 . It belongs to the class of compounds known as 1,2,4-triazoles . These compounds are characterized by a 1,2,4-triazole nucleus, which is a five-membered ring with three nitrogen atoms and two carbon atoms .


Physical And Chemical Properties Analysis

“Methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate” has a molecular weight of 315.25 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Oriented Synthesis and Intermediate for Drug Synthesis : Methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate is a significant intermediate in drug synthesis. The compound is part of the triazole derivatives family, known for its importance in creating various drugs. A study outlined an oriented synthesis method for this compound, highlighting the use of phenyl acetylene as raw materials. This synthesis approach offers advantages like high stereoselectivity, easy availability of starting materials, and good overall yield (Liu et al., 2015).

  • Antimicrobial Potential and Molecular Docking Studies : A study synthesized a series of compounds, including the title compound, demonstrating broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities. These findings were further corroborated by in silico molecular docking studies, indicating the compound's potential as a good inhibitor of bacterial enzymes, specifically E. coli MurB enzyme (Bhat et al., 2016).

  • Catalyst Activation and Chemical Reactions : The compound, as part of the triazole-based organochalcogen ligand complexes, has been studied for catalyst activation. These complexes, upon activation, have been utilized in various chemical reactions, including transfer hydrogenation and Oppenauer-type oxidation of alcohols, indicating the compound's role in facilitating these significant chemical processes (Saleem et al., 2014).

Synthesis Methods and Characterization

  • Complex Synthesis and Application in Organic Synthesis : The compound has been used in synthesizing complex organic compounds, like gold(I) complexes, demonstrating its utility in catalyzing crucial organic synthesis processes such as allene synthesis and alkyne hydration. This synthesis method offers excellent catalytic efficiency with low catalyst loadings (Hu et al., 2019).

  • Crystal Structures and Molecular Interaction Studies : The compound has been involved in studies examining crystal structures and molecular interactions. These studies contribute to a deeper understanding of the molecular and crystal structure of the compound, which is vital for its application in various scientific fields (Gonzaga et al., 2016).

properties

IUPAC Name

methyl 1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3/c1-21-12(20)11-17-8-19(18-11)6-9-2-4-10(5-3-9)22-7-13(14,15)16/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEFXCQHGVQMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=N1)CC2=CC=C(C=C2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate

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